8-Methyl-1h-benzo[d][1,3]oxazine-2,4-dione
CAS No.: 66176-17-8
Cat. No.: VC2162259
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66176-17-8 |
|---|---|
| Molecular Formula | C9H7NO3 |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 8-methyl-1H-3,1-benzoxazine-2,4-dione |
| Standard InChI | InChI=1S/C9H7NO3/c1-5-3-2-4-6-7(5)10-9(12)13-8(6)11/h2-4H,1H3,(H,10,12) |
| Standard InChI Key | CHKUQVBJPDLANA-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=O)OC(=O)N2 |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=O)OC(=O)N2 |
Introduction
Synthesis Methodologies
The synthesis of 8-Methyl-1H-benzo[d] oxazine-2,4-dione has been well-documented, with several efficient routes available. The primary synthetic pathway utilizes 2-amino-3-methylbenzoic acid as the starting material.
Standard Synthetic Route
The most efficient reported synthesis of 8-Methyl-1H-benzo[d] oxazine-2,4-dione involves the reaction of 2-amino-3-methylbenzoic acid with triphosgene in the presence of a base :
| Reagents | Conditions | Yield |
|---|---|---|
| 2-amino-3-methylbenzoic acid | THF, diisopropylethylamine, triphosgene in dichloromethane, room temperature, 16 hours | 94% |
The detailed procedure involves:
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Dissolving 2-amino-3-methylbenzoic acid (9.07 g, 60 mmol) in THF (60 mL)
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Simultaneously adding diisopropylethylamine (20.9 mL) and a solution of triphosgene (5.94 g, 20 mmol) in dichloromethane (60 mL) over 30 minutes
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Stirring the mixture at ambient temperature for 16 hours
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Filtering the resultant solid and washing with ether (2×100 mL) and water (3×50 mL)
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Drying the product under high vacuum to afford 8-Methyl-1H-benzo[d] oxazine-2,4-dione as a white solid
This method consistently produces high yields (94%) of the desired compound with good purity.
Alternative Synthetic Approaches
Alternative approaches for synthesizing substituted 1H-benzo[d] oxazine-2,4-diones may involve:
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Reaction of anthranilic acid derivatives with phosgene or phosgene equivalents
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Cyclization of appropriately substituted 2-ureidobenzoic acids
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Oxidative cyclization of 2-aminobenzamides
These alternative methods could potentially be adapted for the synthesis of 8-Methyl-1H-benzo[d] oxazine-2,4-dione, although the triphosgene-based method remains the most commonly employed due to its high efficiency and relatively mild conditions.
Spectroscopic Characterization
Spectroscopic characterization is essential for confirming the structure and purity of 8-Methyl-1H-benzo[d] oxazine-2,4-dione. The available spectroscopic data provides valuable insights into the compound's structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of 8-Methyl-1H-benzo[d] oxazine-2,4-dione in DMSO-d6 shows the following characteristic signals :
| Signal (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 11.02 | singlet | 1H | NH proton |
| 7.76 | doublet (J=7.7 Hz) | 1H | Aromatic proton |
| 7.57 | doublet (J=7.5 Hz) | 1H | Aromatic proton |
| 7.17-7.13 | multiplet | 1H | Aromatic proton |
| 2.32 | singlet | 3H | Methyl group |
The downfield resonance at 11.02 ppm is characteristic of the NH proton in the oxazine ring, while the aromatic protons appear between 7.8-7.1 ppm. The singlet at 2.32 ppm corresponds to the methyl group at position 8, confirming the presence of this substituent.
Although carbon-13 NMR data isn't provided specifically for 8-Methyl-1H-benzo[d] oxazine-2,4-dione, based on related compounds, one would expect signals for the carbonyl carbons (approximately 155-165 ppm), aromatic carbons (120-140 ppm), and the methyl carbon (approximately 15-25 ppm).
Other Spectroscopic Methods
While specific data for 8-Methyl-1H-benzo[d] oxazine-2,4-dione is limited in the search results, related compounds in this class typically show characteristic spectroscopic features:
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IR Spectroscopy: Expected bands include:
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NH stretching (3200-3300 cm⁻¹)
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Carbonyl stretching (1770-1800 cm⁻¹ and 1700-1730 cm⁻¹)
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Aromatic C=C stretching (1400-1600 cm⁻¹)
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Mass Spectrometry: The molecular ion peak would be expected at m/z 177, with fragment ions potentially including loss of CO₂ (m/z 133) and further fragmentation of the heterocyclic ring.
These spectroscopic characteristics are valuable for structure verification and quality control during synthesis and purification processes.
Applications and Research Significance
8-Methyl-1H-benzo[d] oxazine-2,4-dione, like other isatoic anhydride derivatives, demonstrates significant utility across multiple research domains, particularly in pharmaceutical development and organic synthesis.
Organic Synthesis Applications
8-Methyl-1H-benzo[d] oxazine-2,4-dione serves as a versatile building block in organic synthesis for several reasons:
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It functions as a masked form of methyl-substituted anthranilic acid
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The compound can undergo selective ring-opening reactions with various nucleophiles
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It facilitates the construction of complex molecular architectures
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The methyl substituent provides a handle for further functionalization
Isatoic anhydrides, including 8-Methyl-1H-benzo[d] oxazine-2,4-dione, are significant intermediates for constructing important organic skeletons such as quinolones and related heterocyclic systems . These structural motifs are prevalent in numerous bioactive compounds and pharmaceutical agents.
Research in Materials Science
Compounds in the 1H-benzo[d] oxazine-2,4-dione family have applications in materials science, including:
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Development of polymers with enhanced properties
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Creation of coatings with improved thermal stability
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Formulation of materials with specialized chemical resistance
The methyl substitution in 8-Methyl-1H-benzo[d] oxazine-2,4-dione likely influences these material properties, potentially through effects on intermolecular interactions and physical characteristics.
Comparative Analysis with Related Compounds
Comparing 8-Methyl-1H-benzo[d] oxazine-2,4-dione with other substituted derivatives provides valuable insights into structure-property relationships within this compound class.
Structural Variations and Properties
The table below compares 8-Methyl-1H-benzo[d] oxazine-2,4-dione with several related compounds:
The position and nature of the substituent significantly influence chemical reactivity, physical properties, and biological activity. The 8-methyl substituent in 8-Methyl-1H-benzo[d] oxazine-2,4-dione imparts moderate electron density to the aromatic ring, potentially affecting the reactivity of the carbonyl groups and the acidic NH proton.
Applications and Research Focus
Different substituted derivatives of 1H-benzo[d] oxazine-2,4-dione show varying applications and research focus areas:
This comparison reveals that while all these compounds share the core isatoic anhydride structure, the specific substituents direct research toward particular applications, with 8-Methyl-1H-benzo[d] oxazine-2,4-dione positioning as a versatile synthetic intermediate with potentially unique biological properties owing to its methyl substitution.
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